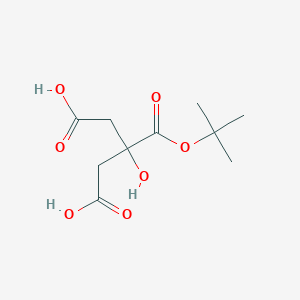

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Vue d'ensemble

Description

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid typically involves the protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxyl groups can be reduced to alcohols.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of free amines.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Boc-HPA serves as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal under acidic conditions.

Synthesis and Applications

- Dipeptide Formation : Boc-HPA has been utilized in the synthesis of dipeptides using room-temperature ionic liquids derived from Boc-protected amino acids. The ionic liquids facilitate efficient amide bond formation without the need for additional bases, yielding satisfactory results in short reaction times .

- Solid-Phase Peptide Synthesis : In solid-phase peptide synthesis (SPPS), Boc-HPA can be incorporated into the peptide chain, allowing for selective deprotection at specific stages to facilitate further reactions. This method enhances the yield and purity of the final peptide products .

Development of Ionic Liquids

Overview

Ionic liquids derived from Boc-protected amino acids have gained attention for their unique properties, such as low volatility and high thermal stability.

Applications

- Synthesis Enhancement : The use of Boc-AAILs (tert-butoxycarbonyl-amino acid ionic liquids) has shown improved efficiency in various organic reactions, including dipeptide synthesis. These ionic liquids can act as solvents and reagents simultaneously, streamlining the synthetic process .

- Catalytic Reactions : Boc-HPA-based ionic liquids have been explored as catalysts for different organic transformations, showcasing their potential in green chemistry applications due to their reusability and reduced environmental impact .

Drug Delivery Systems

Overview

The potential of Boc-HPA in drug delivery systems is an emerging area of research. Its structural properties allow it to form stable complexes with various therapeutic agents.

Applications

- Targeted Delivery : Research indicates that Boc-HPA can be conjugated with drug molecules to enhance their solubility and stability, facilitating targeted delivery to specific tissues or cells. This is particularly relevant in cancer therapy where localized drug action is critical .

- Biocompatibility Studies : Preliminary studies suggest that compounds containing Boc-HPA exhibit favorable biocompatibility profiles, making them suitable candidates for further development in pharmaceutical formulations .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition, forming a stable intermediate. The removal of the Boc group is facilitated by acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparaison Avec Des Composés Similaires

- 3-(tert-Butoxycarbonyl)-3-hydroxypropanoic acid

- 3-(tert-Butoxycarbonyl)-3-hydroxybutanoic acid

- 3-(tert-Butoxycarbonyl)-3-hydroxyhexanoic acid

Comparison: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is unique due to its specific chain length and the presence of two carboxyl groups, which provide additional sites for chemical modification. This makes it particularly useful in complex organic syntheses compared to its shorter or longer chain analogs .

Activité Biologique

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (also known as Boc-3-hydroxyglutaric acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and two carboxylic acid groups, which contribute to its reactivity and interaction with biological systems. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of various enzymes. For instance, they may inhibit dehydratases involved in metabolic pathways, impacting the synthesis of key biomolecules such as fatty acids and amino acids .

- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Therapeutic Potential

The therapeutic applications of this compound are under investigation in several areas:

- Cancer Therapy : Its ability to modulate metabolic pathways may provide a basis for developing anticancer agents. The inhibition of specific enzymes can disrupt cancer cell metabolism, leading to reduced proliferation .

- Metabolic Disorders : Given its structural similarity to metabolites involved in energy metabolism, this compound could be explored for managing metabolic disorders such as obesity and diabetes .

Case Studies

- In Vitro Studies : In vitro experiments have shown that this compound can inhibit cell growth in certain cancer cell lines. This suggests a potential role as an adjunct therapy in cancer treatment .

- Animal Models : Studies utilizing animal models have demonstrated that administration of this compound can lead to alterations in metabolic profiles, indicating its influence on energy homeostasis and fat metabolism .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₄O₅ |

| Molecular Weight | 186.21 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Enzyme inhibition, antioxidant properties |

Propriétés

IUPAC Name |

3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPLJXMSVNSFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.